molecular formula C7H6Br3NO B2466513 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide CAS No. 1187669-54-0

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide

Cat. No.: B2466513
CAS No.: 1187669-54-0
M. Wt: 359.843
InChI Key: HFOLYCNLSUIZST-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide: is an organic compound with the molecular formula C7H6Br3NO . It is a brominated derivative of pyridine and is commonly used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide typically involves the bromination of 1-(3-pyridyl)ethanone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine ketones or carboxylic acids.

    Reduction: Formation of pyridine alcohols or amines.

Scientific Research Applications

Chemistry: 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its brominated structure allows for the exploration of halogen bonding interactions in biological systems.

Medicine: In medicinal chemistry, the compound is investigated for its potential as a building block in the synthesis of drug candidates. It is used in the development of anti-inflammatory, antiviral, and anticancer agents.

Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a useful precursor in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with nucleophilic sites in biological molecules, resulting in covalent modifications.

Comparison with Similar Compounds

  • 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
  • 2-Bromo-1-(5-bromopyridin-3-yl)ethanone hydrobromide
  • 2-Bromo-1-(6-bromopyridin-2-yl)ethanone hydrobromide

Comparison: 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is unique due to the position of the bromine atoms on the pyridine ring. This positional isomerism can influence the compound’s reactivity and interaction with other molecules. For example, the 3-bromo position may result in different steric and electronic effects compared to the 4-bromo or 5-bromo positions, leading to variations in chemical behavior and biological activity.

Properties

IUPAC Name

2-bromo-1-(3-bromopyridin-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOLYCNLSUIZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187669-54-0
Record name 2-bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide
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